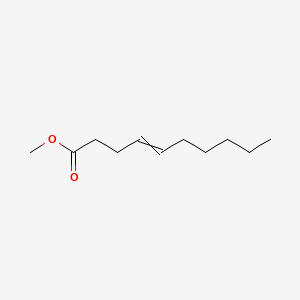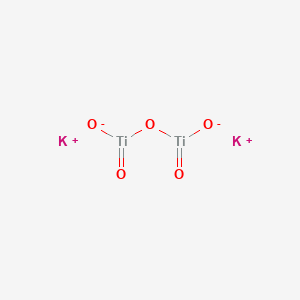
Zirconium92
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium-92 is a stable isotope of the element zirconium, which is represented by the symbol Zr and has an atomic number of 40. Zirconium-92 constitutes approximately 17.1% of naturally occurring zirconium . Zirconium itself is a lustrous, greyish-white, soft, ductile, and malleable metal that is solid at room temperature . It is primarily found in the minerals zircon and baddeleyite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium-92 can be isolated through various chemical synthesis methods. These methods include:
Hydrothermal Synthesis: This involves the reaction of zirconium compounds under high temperature and pressure in an aqueous solution.
Solvothermal Synthesis: Similar to hydrothermal synthesis but uses organic solvents instead of water.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reactants, leading to faster reaction rates.
Solution Combustion: This involves the exothermic reaction of a solution containing zirconium salts and a fuel.
Co-Precipitation: This method involves the simultaneous precipitation of zirconium compounds from a solution.
Industrial Production Methods
Industrially, zirconium-92 is produced by the reduction of zirconium tetrachloride with magnesium in the Kroll process . This method is cost-effective and widely used for the large-scale production of zirconium metal.
Chemical Reactions Analysis
Types of Reactions
Zirconium-92 undergoes various types of chemical reactions, including:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Zirconium can be reduced from its compounds using reducing agents like magnesium.
Substitution: Zirconium reacts with halogens to form zirconium halides (e.g., ZrCl₄, ZrF₄).
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses reducing agents like magnesium under high temperatures.
Substitution: Involves halogens like chlorine, fluorine, bromine, and iodine at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Pure zirconium metal.
Substitution: Zirconium halides (e.g., ZrCl₄, ZrF₄).
Scientific Research Applications
Zirconium-92 has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which zirconium-92 exerts its effects depends on its application. For instance, in biomedical applications, zirconium-92-based compounds interact with biological molecules through various pathways. These interactions can include binding to proteins, altering cellular processes, and affecting molecular pathways involved in disease progression .
Comparison with Similar Compounds
Zirconium-92 can be compared with other isotopes of zirconium, such as zirconium-90, zirconium-91, zirconium-94, and zirconium-96 . While all these isotopes share similar chemical properties, zirconium-92 is unique due to its specific applications in scientific research and industry. For example:
Zirconium-90: Most abundant isotope, used in nuclear reactors.
Zirconium-91: Used in the study of nuclear reactions.
Zirconium-94: Utilized in the production of zirconium alloys.
Zirconium-96: Least abundant, used in specialized research applications.
Properties
CAS No. |
14392-15-5 |
|---|---|
Molecular Formula |
C2H4K4O7P2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





